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A Spectroscopic Guide to [Amino(phenyl)methyl]phosphonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction
[Amino(phenyl)methyl]phosphonic acid is an organic compound belonging to the class of α-

aminophosphonic acids. These compounds are structural analogues of α-amino acids, where a

carboxylic acid group is replaced by a phosphonic acid moiety. This substitution imparts unique

chemical and biological properties, making them valuable subjects of study in medicinal

chemistry and drug development. Their potential applications include roles as enzyme

inhibitors, peptide mimics, and pharmacological agents. A thorough spectroscopic

characterization is fundamental to confirming the structure, purity, and properties of this

molecule. This guide provides an in-depth overview of the key spectroscopic techniques used

to characterize [Amino(phenyl)methyl]phosphonic acid, complete with data summaries and

experimental protocols.

Molecular Structure
Molecular Formula: C₇H₁₀NO₃P[1]

SMILES: C1=CC=C(C=C1)C(N)P(=O)(O)O[1]
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InChI: InChI=1S/C7H10NO3P/c8-7(12(9,10,11)6-4-2-1-3-5-6/h1-5,7H,8H2,(H2,9,10,11)[1]

Monoisotopic Mass: 187.03983 Da[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of

[Amino(phenyl)methyl]phosphonic acid by providing information about the chemical

environment of ¹H, ¹³C, and ³¹P nuclei.

¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number and types of protons in the

molecule.

Table 1: Predicted ¹H NMR Chemical Shifts

Proton
Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Phenyl-H 7.2 - 7.5 Multiplet -

CH ~4.0 Doublet ~16-20 (²JP-H)

NH₂ Variable Broad Singlet -

OH Variable Broad Singlet -

Note: The chemical shifts for NH₂ and OH protons are highly dependent on the solvent,

concentration, and temperature.

¹³C NMR Spectroscopy
¹³C NMR spectroscopy identifies the different carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts
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Carbon Chemical Shift (δ) ppm Coupling Constant (J) Hz

Phenyl C (quaternary) ~135-140 -

Phenyl CH ~125-130 -

CH-P ~55-65 ¹JC-P ~130-150

Note: The carbon attached to the phosphorus atom will show a characteristic splitting due to

coupling.

³¹P NMR Spectroscopy
³¹P NMR is particularly useful for phosphorus-containing compounds, providing a direct window

into the chemical environment of the phosphorus atom.

Table 3: Predicted ³¹P NMR Chemical Shifts

Nucleus Chemical Shift (δ) ppm Multiplicity

³¹P ~15-25
Multiplet (due to coupling with

protons)

Note: The chemical shift is reported relative to an external standard, typically 85% H₃PO₄.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule based on their

characteristic vibrational frequencies.

Table 4: Key IR Absorption Bands
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Functional Group Wavenumber (cm⁻¹) Intensity

O-H stretch (phosphonic acid) 2500-3300 Broad, Strong

N-H stretch (amine) 3200-3500 Medium

C-H stretch (aromatic) 3000-3100 Medium

P=O stretch 1150-1250 Strong

P-O-H stretch 900-1050 Strong

C-N stretch 1020-1250 Medium

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule, confirming its identity.

Table 5: Predicted Mass Spectrometry Data

Adduct m/z

[M+H]⁺ 188.04711

[M+Na]⁺ 210.02905

[M-H]⁻ 186.03255

[M+NH₄]⁺ 205.07365

[M+K]⁺ 226.00299

(Data sourced from PubChem)[1]

Experimental Protocols
General Sample Preparation
For NMR and IR spectroscopy, [Amino(phenyl)methyl]phosphonic acid should be dissolved

in a suitable solvent. For NMR, deuterated solvents such as D₂O or DMSO-d₆ are commonly

used. For IR, the sample can be analyzed as a solid (e.g., KBr pellet) or in a suitable solvent.
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For mass spectrometry, the sample is typically dissolved in a volatile solvent like methanol or

acetonitrile, often with the addition of a small amount of acid (e.g., formic acid) or base to aid

ionization.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve 5-10 mg of [Amino(phenyl)methyl]phosphonic acid in 0.5-

0.7 mL of a suitable deuterated solvent in an NMR tube.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR: Acquire the spectrum using a standard pulse sequence. Set the spectral width to

cover the expected proton chemical shift range (typically 0-12 ppm).

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number

of scans may be required due to the lower natural abundance of ¹³C. Set the spectral width

to 0-200 ppm.

³¹P NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Set the spectral

width to cover the expected phosphorus chemical shift range. Use an external reference of

85% H₃PO₄.

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase

correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to

determine the relative number of protons.

FTIR Spectroscopy Protocol
Sample Preparation (KBr Pellet): Mix a small amount of the sample (1-2 mg) with ~100 mg of

dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet

using a hydraulic press.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Data Analysis: Identify the characteristic absorption bands corresponding to the functional

groups in the molecule.
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Mass Spectrometry (LC-MS) Protocol
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in an

appropriate solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

Instrumentation: Use a liquid chromatography-mass spectrometry (LC-MS) system, typically

with an electrospray ionization (ESI) source.

Chromatography: Inject the sample onto a suitable LC column (e.g., C18) to separate it from

any impurities.

Mass Analysis: Acquire mass spectra in both positive and negative ion modes to observe

different adducts.

Data Analysis: Determine the molecular weight from the mass of the parent ion and analyze

the fragmentation pattern if MS/MS data is acquired.

Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

synthesized compound like [Amino(phenyl)methyl]phosphonic acid.
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Caption: Workflow for the synthesis and spectroscopic characterization.

This guide provides a foundational understanding of the spectroscopic techniques essential for

the characterization of [Amino(phenyl)methyl]phosphonic acid. The provided data and

protocols serve as a practical resource for researchers engaged in the synthesis, analysis, and

application of this and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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